molecular formula C10H9NOS2 B14477252 Benzenecarbothioic acid, S-(4,5-dihydro-2-thiazolyl) ester CAS No. 67406-40-0

Benzenecarbothioic acid, S-(4,5-dihydro-2-thiazolyl) ester

Cat. No.: B14477252
CAS No.: 67406-40-0
M. Wt: 223.3 g/mol
InChI Key: QMRDTKFSUBWKPE-UHFFFAOYSA-N
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Description

Benzenecarbothioic acid, S-(4,5-dihydro-2-thiazolyl) ester is a chemical compound with the molecular formula C10H9NOS2 and a molecular weight of 223.31 g/mol . This compound is known for its unique structure, which includes a benzenecarbothioic acid moiety and a thiazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioic acid, S-(4,5-dihydro-2-thiazolyl) ester typically involves the reaction of benzenecarbothioic acid with a thiazole derivative. The reaction conditions often include the use of a base to facilitate the esterification process. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where benzenecarbothioic acid and thiazole derivatives are reacted under controlled conditions. The use of catalysts and optimized reaction parameters ensures high efficiency and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioic acid, S-(4,5-dihydro-2-thiazolyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and substituted esters. These products have various applications in chemical synthesis and research .

Scientific Research Applications

Benzenecarbothioic acid, S-(4,5-dihydro-2-thiazolyl) ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenecarbothioic acid, S-(4,5-dihydro-2-thiazolyl) ester involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with sulfur-containing enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzenecarbothioic acid, S-(4,5-dihydro-2-thiazolyl) ester include:

Uniqueness

The uniqueness of this compound lies in its combination of a benzenecarbothioic acid moiety with a thiazole ring. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in other similar compounds .

Properties

CAS No.

67406-40-0

Molecular Formula

C10H9NOS2

Molecular Weight

223.3 g/mol

IUPAC Name

S-(4,5-dihydro-1,3-thiazol-2-yl) benzenecarbothioate

InChI

InChI=1S/C10H9NOS2/c12-9(8-4-2-1-3-5-8)14-10-11-6-7-13-10/h1-5H,6-7H2

InChI Key

QMRDTKFSUBWKPE-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)SC(=O)C2=CC=CC=C2

Origin of Product

United States

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